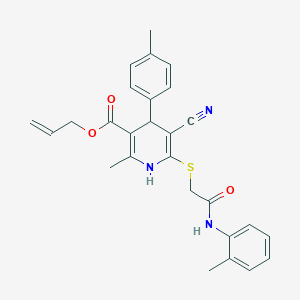

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate

Description

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a complex substitution pattern. The core structure includes a dihydropyridine ring substituted with a cyano group at position 5, a methyl group at position 2, and a p-tolyl group at position 2. The thioether linkage at position 6 connects to a 2-oxo-2-(o-tolylamino)ethyl moiety, while the allyl ester at position 3 contributes to its lipophilicity.

Properties

IUPAC Name |

prop-2-enyl 5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-5-14-33-27(32)24-19(4)29-26(21(15-28)25(24)20-12-10-17(2)11-13-20)34-16-23(31)30-22-9-7-6-8-18(22)3/h5-13,25,29H,1,14,16H2,2-4H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUMMPZZTNMUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=CC=CC=C3C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound features several functional groups, including cyano, thioether, and carboxylate moieties, which contribute to its unique chemical properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3S, with a molecular weight of 388.49 g/mol. The structural components include:

- Allyl Group : Enhances reactivity.

- Cyano Group : Increases biological activity potential.

- Thioether Linkage : Contributes to versatility in biological interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3S |

| Molecular Weight | 388.49 g/mol |

| Functional Groups | Cyano, Thioether, Carboxylate |

Pharmacological Potential

Research indicates that compounds in the dihydropyridine class exhibit various pharmacological effects, including:

- Antioxidant Activity : Dihydropyridines have been shown to scavenge free radicals and reduce oxidative stress.

- Cardiovascular Effects : Some derivatives demonstrate vasodilatory properties and calcium channel blocking activity.

- Antiinflammatory Properties : Certain dihydropyridines exhibit the ability to inhibit inflammatory pathways.

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant capacity of related dihydropyridine compounds using DPPH and ABTS assays. Results indicated that modifications in the molecular structure significantly enhanced radical scavenging activity .

- Cardiovascular Studies : Research on similar compounds showed that they could effectively lower blood pressure in hypertensive models by acting as calcium channel blockers .

- Antiinflammatory Effects : A recent investigation into thiazole derivatives revealed that structural modifications led to increased inhibition of pro-inflammatory cytokines in vitro . This suggests that Allyl 5-cyano derivatives may also possess similar properties.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Calcium Channel Modulation : By blocking calcium influx, it may reduce vascular resistance and improve blood flow.

- Free Radical Scavenging : The cyano group enhances its ability to interact with reactive oxygen species.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on methyl ester analogue () with adjustment for allyl group (+42 g/mol).

Key Observations:

Ester vs. Carboxamide Functional Groups: The target compound’s allyl ester contrasts with the carboxamide group in AZ331 and AZ252.

Aromatic Substituents :

- The p-tolyl group in the target compound and the 2-ethoxyphenyl group in the methyl ester analogue () introduce distinct electronic and steric effects. Ethoxy groups enhance electron-donating capacity compared to methyl.

- AZ331 and AZ257 feature furyl rings, which may confer π-π stacking interactions in biological targets, unlike the purely alkyl/aryl substituents in the target compound .

Thioether Linkage Modifications: The o-tolylamino group in the target compound differs from the p-tolylamino () and 4-bromophenyl (AZ257) moieties. Bromine’s electronegativity could enhance binding affinity in halogen-rich environments .

Predicted Physicochemical Properties

- Density and Boiling Point : The methyl ester analogue () has a predicted density of 1.27 g/cm³ and boiling point of 666.8°C. The target compound’s allyl group may slightly reduce density (due to lower packing efficiency) and increase boiling point (higher molecular weight) .

- pKa: The methyl ester’s pKa of ~13.96 suggests moderate basicity, likely due to the dihydropyridine ring’s NH group. Substituent effects (e.g., electron-withdrawing cyano) may lower the target compound’s pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.